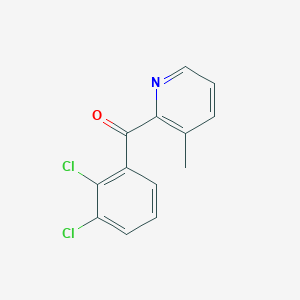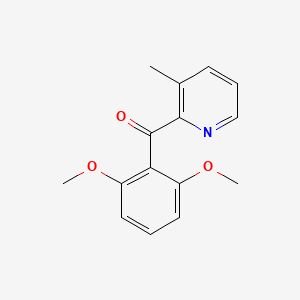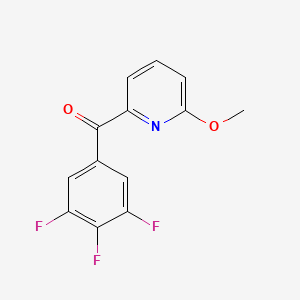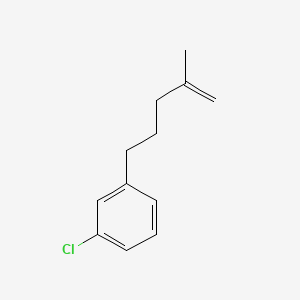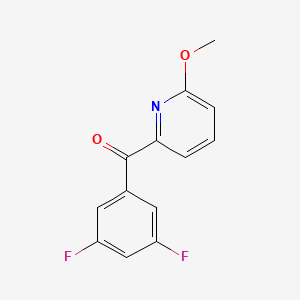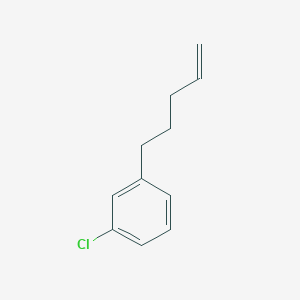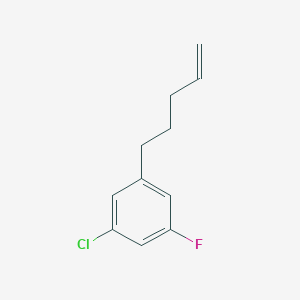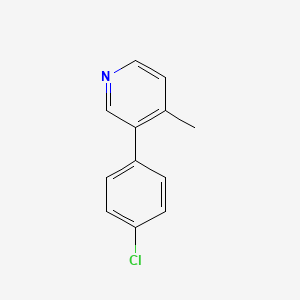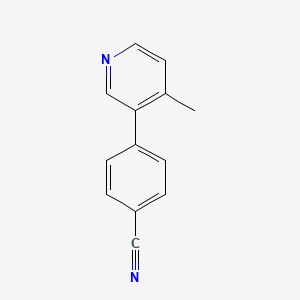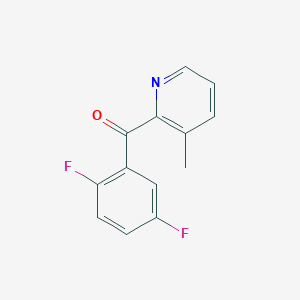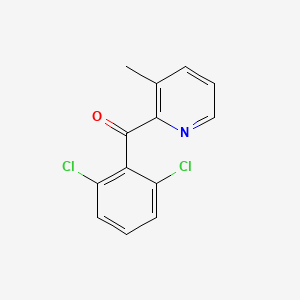![molecular formula C12H7ClN2O2S B1421583 3-(3-clorofenil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona CAS No. 1255784-16-7](/img/structure/B1421583.png)
3-(3-clorofenil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a 3-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages . BTK plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that BTK is involved in, leading to changes in the function and behavior of the immune cells that express BTK .
Biochemical Pathways
The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . These pathways play crucial roles in the immune response, and their disruption can lead to a decrease in the proliferation and activation of B cells .
Result of Action
The result of the compound’s action is the inhibition of BTK, leading to a decrease in the proliferation and activation of B cells . This can have a significant impact on the immune response, potentially leading to immunosuppressive effects .
Análisis Bioquímico
Biochemical Properties
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione increases the levels of cAMP, which can modulate various cellular responses. Additionally, this compound may interact with other biomolecules, such as cytokines and transcription factors, influencing inflammatory and immune responses .
Cellular Effects
The effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). By modulating these pathways, the compound can affect gene expression and cellular metabolism . For instance, increased cAMP levels can lead to the activation of PKA, which in turn phosphorylates various target proteins, altering their activity and function. This can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through the inhibition of PDE4. The compound binds to the active site of the enzyme, preventing the hydrolysis of cAMP to AMP . This binding interaction is crucial for maintaining elevated cAMP levels within cells, thereby modulating downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of PDE4 and prolonged elevation of cAMP levels . Over extended periods, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in animal models are dose-dependent. At lower doses, the compound effectively inhibits PDE4 and modulates cAMP levels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, primarily through its interaction with PDE4. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles or compartments within the cell . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 3-aminothiophene-2-carboxylate with urea, followed by chlorination and nucleophilic substitution . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thieno[3,2-d]pyrimidines.
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the thieno ring fusion.
Thieno[3,2-d]pyrimidine derivatives with different substituents: Variations in the substituents on the phenyl ring or the thieno ring can lead to different biological activities.
Uniqueness: 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological properties, particularly its potent anticancer activity .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORZOIYAUOICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



